hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate
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Overview
Description
Hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate is a complex organophosphate compound It is characterized by its multiple phosphate groups attached to a cyclohexyl ring, making it a highly phosphorylated molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate typically involves the phosphorylation of a cyclohexyl precursor. The process generally includes the following steps:
Preparation of the Cyclohexyl Precursor: The cyclohexyl precursor is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Phosphorylation: The precursor is then subjected to phosphorylation using phosphoric acid derivatives under controlled conditions. This step requires precise temperature and pH control to ensure the correct attachment of phosphate groups.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the phosphorylation reactions are carried out under optimized conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphate groups to phosphite or hypophosphite derivatives.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield polyphosphate derivatives, while reduction can produce phosphite compounds.
Scientific Research Applications
Hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential role in cellular signaling and as a phosphate donor in enzymatic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphate donor, participating in phosphorylation reactions that regulate various biochemical pathways. Its multiple phosphate groups allow it to engage in complex interactions with proteins and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate can be compared with other phosphorylated compounds such as:
Adenosine triphosphate (ATP): Both compounds serve as phosphate donors, but ATP is more commonly involved in energy transfer within cells.
Phosphoenolpyruvate (PEP): Similar to ATP, PEP is involved in metabolic pathways, but it has a different structure and function.
Hexametaphosphate: This compound also contains multiple phosphate groups but has a different arrangement and is used in different applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical and biological processes.
Properties
Molecular Formula |
C6H12Na6O24P6 |
---|---|
Molecular Weight |
791.93 g/mol |
IUPAC Name |
hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6/t1-,2-,3?,4?,5-,6-;;;;;; |
InChI Key |
DHZIAGCFFSRULK-ZOEUYTOKSA-H |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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